BenchChemオンラインストアへようこそ!

BI-811283

Aurora kinase selectivity kinase profiling panel barasertib comparator

BI-811283 is an ATP-competitive small-molecule inhibitor of the serine/threonine mitotic kinase Aurora B (IC50 = 9 nM), with additional activity against Aurora A (IC50 = 70 nM) and Aurora C (IC50 = 17 nM). Developed by Boehringer Ingelheim as an intravenous anti-cancer agent, BI-811283 induces polyploidy, senescence, and apoptosis in cancer cells and has reached Phase I/II clinical trials in solid tumors and acute myeloid leukemia (AML).

Molecular Formula
Molecular Weight
Cat. No. B1574171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-811283
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BI-811283: An Aurora B Kinase Inhibitor with Defined Selectivity and Clinical-Grade Pharmacodynamic Validation for Mitotic Research


BI-811283 is an ATP-competitive small-molecule inhibitor of the serine/threonine mitotic kinase Aurora B (IC50 = 9 nM), with additional activity against Aurora A (IC50 = 70 nM) and Aurora C (IC50 = 17 nM) [1]. Developed by Boehringer Ingelheim as an intravenous anti-cancer agent, BI-811283 induces polyploidy, senescence, and apoptosis in cancer cells and has reached Phase I/II clinical trials in solid tumors and acute myeloid leukemia (AML) [2]. Its pharmacological profile is characterized by a distinct kinase selectivity fingerprint and a well-documented pharmacodynamic biomarker (phosphorylated histone H3) [1][3].

Why Aurora B Inhibitors Are Not Interchangeable: The Case for BI-811283’s Defined Selectivity Window


Aurora B inhibitors span a spectrum from ultra-selective agents (e.g., barasertib, >1,000-fold selectivity for Aurora B over Aurora A) to pan-Aurora molecules (e.g., VX-680, AMG 900) that equipotently inhibit Aurora A, B, and C [1]. These differing selectivity profiles translate into distinct cellular phenotypes, toxicity signatures, and therapeutic windows. BI-811283 occupies an intermediate position with a ~7.8-fold selectivity for Aurora B over Aurora A [2], which produces a unique polyploidy-senescence endpoint rather than rapid apoptosis. Generic substitution based solely on 'Aurora B inhibition' ignores these pharmacodynamic differences, making compound-specific evidence essential for reproducible research and clinical development [2][3].

BI-811283 Quantitative Differentiation Evidence: Selectivity, Potency, and Dosing Advantages over Comparator Aurora B Inhibitors


BI-811283’s Intermediate Aurora A/B Selectivity Window Contrasts with Ultra-Selective Barasertib and Pan-Aurora Inhibitors

BI-811283 inhibits Aurora B with an IC50 of 9 nM, Aurora A with 70 nM, and Aurora C with 17 nM, yielding a ~7.8-fold selectivity for Aurora B over Aurora A [1]. In a broad 46-kinase counter-screen at 1,000 nM, BI-811283 inhibited only 7/46 off-target kinases by more than 50% [1]. By contrast, barasertib (AZD1152-HQPA) exhibits an Aurora B Ki of 0.36 nM versus Aurora A Ki of 1,369 nM, a >3,800-fold selectivity window [2]. The pan-Aurora inhibitor VX-680 (tozasertib) shows Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C), demonstrating preferential Aurora A inhibition [3]. BI-811283 thus occupies a distinct intermediate selectivity space, enabling partial Aurora A engagement alongside potent Aurora B blockade.

Aurora kinase selectivity kinase profiling panel barasertib comparator

Sub-Nanomolar Cellular Potency Across a Broad Panel of Cancer Cell Lines Is Independent of Tissue Origin or Oncogenotype

BI-811283 inhibited proliferation of >20 human cancer cell lines with EC50 values ranging from 2 nM to 14 nM in standard in vitro assays [1]. This potent anti-proliferative activity was observed irrespective of tissue origin, KRAS mutation status, or p53 functional status [1]. In the NCI-H460 NSCLC cell line, BI-811283 rapidly (<1 h) inhibited histone H3 phosphorylation, and within 48 h the polyploid cell fraction increased from <5% to >80% [1]. By comparison, barasertib (AZD1152) achieved IC50 values of <50 nM in a panel of SCLC cell lines, with >75% growth inhibition observed at 100 nM, indicating BI-811283 achieves full potency at substantially lower extracellular concentrations in a more diverse panel [2].

cancer cell line proliferation EC50 panel Aurora B inhibitor cellular activity

Continuous 24-Hour Infusion Dosing Delivers Superior In Vivo Antitumor Activity Versus Bolus Administration

In xenograft models of non-small cell lung cancer (NCI-H460), colon carcinoma (HCT 116), and pancreatic adenocarcinoma (BxPC-3), BI-811283 administered via 24-h continuous subcutaneous infusion at 20 mg/kg once-weekly yielded superior tumor growth inhibition compared with all bolus injection schedules delivering total weekly doses up to 75 mg/kg [1]. Continuous infusion also induced regression of large established tumors (350 mm³) in the HCT 116 model [1]. Biomarker analysis confirmed that therapeutic doses inhibited phosphorylation of histone H3, and histological examination revealed accumulation of enlarged, multinucleated cells consistent with Aurora B inhibition [1]. This regimen-dependent efficacy advantage is not observed with orally bioavailable Aurora inhibitors such as barasertib, which are typically administered as discontinuous oral schedules [2].

xenograft efficacy continuous infusion pharmacokinetic-pharmacodynamic optimization

Pharmacodynamic Target Engagement Confirmed by Dose-Dependent Histone H3 Phosphorylation (pHH3) Reduction in Clinical Skin Biopsies

In the Phase I dose-escalation trial of BI-811283 in 121 patients with advanced solid tumors, immunohistochemistry on skin biopsies revealed a trend toward decreased phosphorylation of histone H3 (pHH3) with increasing BI-811283 doses, confirming Aurora B kinase target engagement in vivo [1]. This pharmacodynamic readout was observed at doses below the maximum tolerated dose (MTD) of 125 mg (schedule A) and 230 mg (schedule B) [1]. By contrast, no consistent trend was observed for caspase-cleaved CK-18, an apoptosis marker, consistent with the compound’s mechanism of inducing polyploidy and senescence rather than acute apoptosis [1]. Comparable clinical pHH3 biomarker data have not been systematically reported in published Phase I trials of other Aurora B inhibitors such as GSK1070916 or AMG 900 [2].

pharmacodynamic biomarker pHH3 target engagement clinical proof-of-mechanism

Clinical Investigation of BI-811283 Combined with Low-Dose Cytarabine in Previously Untreated AML Ineligible for Intensive Therapy

An open-label Phase I/IIa trial (NCT00632749) evaluated BI-811283 administered as a 24-h intravenous continuous infusion on Days 1 and 15 of a 4-week cycle, combined with low-dose cytarabine (20 mg twice daily subcutaneously on Days 1–10), in 68 patients with previously untreated AML ineligible for intensive treatment [1]. The trial investigated maximum tolerated dose, safety, efficacy, and pharmacokinetics [1]. This represents one of the few clinical programs specifically exploring an Aurora B inhibitor in combination with a nucleoside analog backbone in the AML first-line setting. Preclinical data support the concept: the Aurora B inhibitor barasertib showed greater-than-additive cytotoxicity with cytarabine in AML cells in vitro [2]. BI-811283’s clinical investigation in this specific combination context provides a translational rationale for researchers studying Aurora B inhibition in hematologic malignancies [1].

acute myeloid leukemia cytarabine combination Aurora B inhibitor clinical trial

Co-Crystal Structure with Aurora B/INCENP Complex Enables Structure-Guided Optimization

The three-dimensional crystal structure of human Aurora B in complex with the INCENP activator and BI-811283 has been determined and deposited as PDB entry 5k3y [1]. This structure reveals the ATP-competitive binding mode of BI-811283 within the Aurora B active site, providing atomic-level detail on key hydrogen bond interactions and hydrophobic contacts that govern ligand recognition [1]. In contrast, publicly deposited co-crystal structures of other Aurora B inhibitors such as barasertib or GSK1070916 with the Aurora B/INCENP activation complex are limited or unresolved in the PDB [2]. This structural resource directly supports medicinal chemistry efforts, computational docking studies, and resistance mutation analysis.

crystal structure Aurora B/INCENP structure-based drug design PDB 5k3y

Recommended Experimental Contexts Where BI-811283 Provides Differentiated Value for Aurora B Research and Procurement


Kinase Selectivity Fingerprinting and Aurora B-Specific Pathway Dissection

Utilize BI-811283 as a pharmacological probe to interrogate Aurora B-dependent mitotic phenotypes (polyploidy, senescence) in cancer cell backgrounds where dual Aurora A/B co-inhibition is desirable. The compound’s ~7.8-fold Aurora B selectivity, characterized by quantitative kinase panel screening (7/46 off-target kinases at 1,000 nM), provides a defined selectivity window distinct from ultra-selective barasertib (>3,800-fold) and pan-Aurora inhibitors [1]. Pair with pHH3 immunostaining as a direct pharmacodynamic readout.

Preclinical Xenograft Efficacy Studies with Pharmacokinetic-Pharmacodynamic Integration

Employ BI-811283 in murine xenograft models (NSCLC, colon carcinoma, pancreatic adenocarcinoma) using 24-h continuous infusion at 20 mg/kg once-weekly to achieve optimal tumor growth inhibition or regression [1]. Monitor intratumoral pHH3 suppression and polyploid cell accumulation as mechanistic biomarkers. This regimen outperforms bolus schedules delivering up to 75 mg/kg weekly, providing a clear experimental rationale for continuous infusion protocols.

Clinical Translational Research in Acute Myeloid Leukemia (AML)

Leverage the established Phase I/IIa clinical framework (NCT00632749) to design preclinical studies evaluating BI-811283 combined with low-dose cytarabine (20 mg BID s.c. Days 1–10) in AML models [1]. The clinical trial has defined MTD, safety parameters, and dosing schedules (24-h IV continuous infusion Days 1 and 15 of a 4-week cycle) that can directly inform in vivo murine AML studies.

Structure-Based Drug Design Using the BI-811283/Aurora B/INCENP Co-Crystal Template

Access the PDB 5k3y co-crystal structure of BI-811283 bound to the Aurora B/INCENP activation complex for molecular docking, pharmacophore modeling, and resistance mutation prediction [1]. This publicly available structural resource, unique among clinical-stage Aurora B inhibitors, accelerates medicinal chemistry campaigns targeting the Aurora B ATP-binding site.

Quote Request

Request a Quote for BI-811283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.